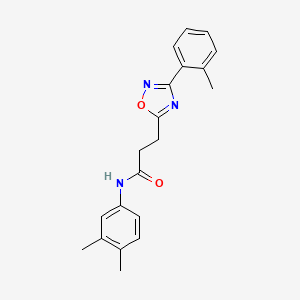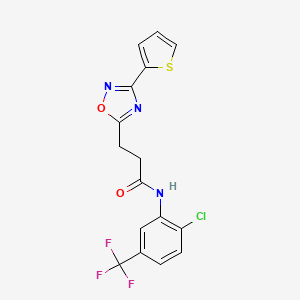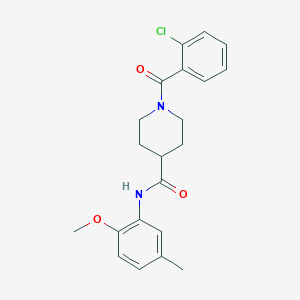
1-(2-chlorobenzoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorobenzoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine carboxamides. This compound has been widely studied for its potential therapeutic applications as a modulator of the endocannabinoid system.
Mecanismo De Acción
The mechanism of action of 1-(2-chlorobenzoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide involves the inhibition of FAAH, which leads to an increase in the levels of anandamide. Anandamide is an endogenous cannabinoid that activates the cannabinoid receptors CB1 and CB2. Activation of these receptors has been shown to have various physiological effects such as pain relief, anti-inflammatory effects, and neuroprotection.
Biochemical and Physiological Effects:
1-(2-chlorobenzoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits FAAH with high potency and selectivity. In vivo studies have shown that this compound increases the levels of anandamide in various tissues such as the brain, liver, and adipose tissue. This compound has also been shown to have analgesic, anti-inflammatory, and anxiolytic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-chlorobenzoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide in lab experiments are its high potency and selectivity for FAAH inhibition. This compound has been widely used as a tool compound to study the endocannabinoid system and its potential therapeutic applications. However, the limitations of using this compound in lab experiments are its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 1-(2-chlorobenzoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide. One direction is to develop more potent and selective FAAH inhibitors for therapeutic applications. Another direction is to study the effects of this compound on other physiological systems such as the immune system and the cardiovascular system. Additionally, the potential of this compound as a therapeutic agent for various diseases such as chronic pain, inflammation, and neurological disorders should be further explored.
Métodos De Síntesis
The synthesis of 1-(2-chlorobenzoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide involves the reaction of 2-chlorobenzoyl chloride with 2-methoxy-5-methylphenylpiperidine-4-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
1-(2-chlorobenzoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide has been studied for its potential therapeutic applications in various fields such as pain management, inflammation, and neurological disorders. This compound has been shown to modulate the endocannabinoid system by inhibiting the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, 1-(2-chlorobenzoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide increases the levels of anandamide, which in turn activates the cannabinoid receptors CB1 and CB2.
Propiedades
IUPAC Name |
1-(2-chlorobenzoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-14-7-8-19(27-2)18(13-14)23-20(25)15-9-11-24(12-10-15)21(26)16-5-3-4-6-17(16)22/h3-8,13,15H,9-12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECUKMMNEOYYSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

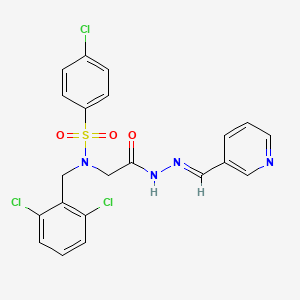
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7714454.png)
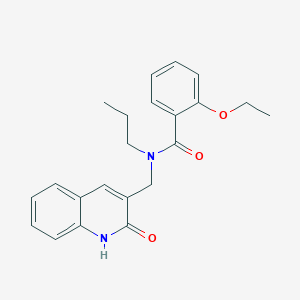
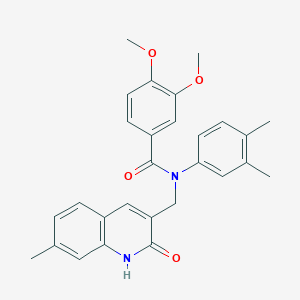
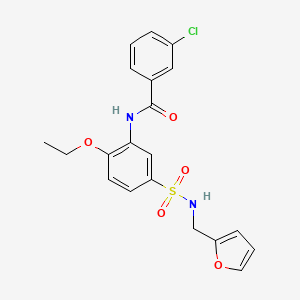
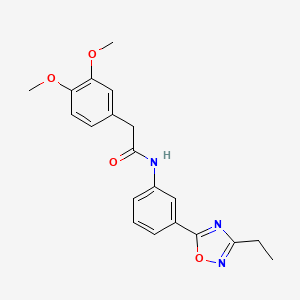
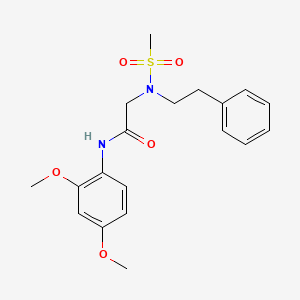


![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7714515.png)
